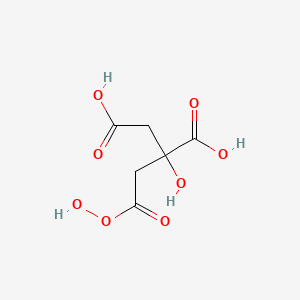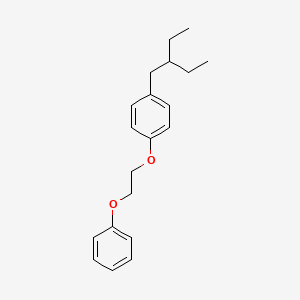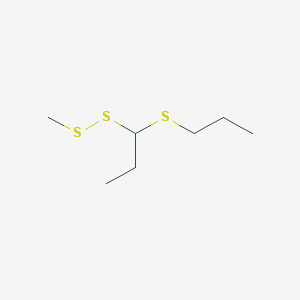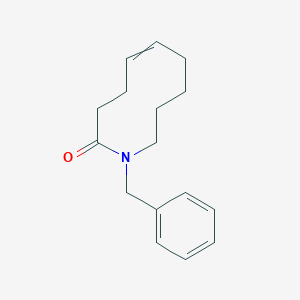
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is a heterocyclic compound that features a benzyl group attached to a hexahydroazecinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic or basic conditions to form the hexahydroazecinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, or catalytic processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,4,5,6-tetrahydroazepin-2(1H)-one: A structurally related compound with a similar ring system but fewer hydrogen atoms.
1-Benzyl-3,4,7,8-tetrahydroazocin-2(1H)-one: Another related compound with a different ring size.
Uniqueness
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is unique due to its specific ring structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
138403-72-2 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-benzyl-2,3,4,5,8,9-hexahydroazecin-10-one |
InChI |
InChI=1S/C16H21NO/c18-16-12-8-3-1-2-4-9-13-17(16)14-15-10-6-5-7-11-15/h1,3,5-7,10-11H,2,4,8-9,12-14H2 |
InChI Key |
DVKCCQJHGDIGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)CCC=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
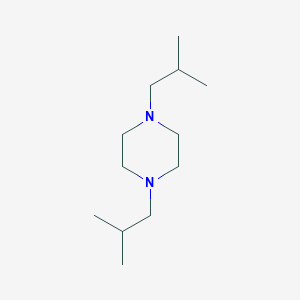
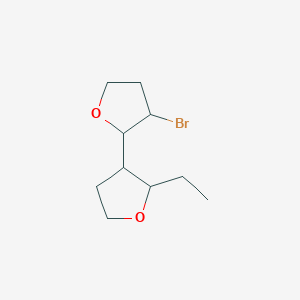
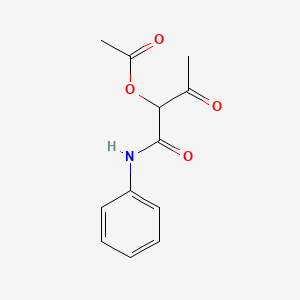


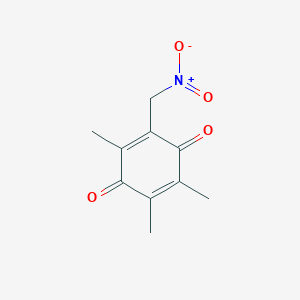



![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
